molecular formula C9H9N3O B13976769 7-Amino-3-methyl[1,8]naphthyridin-2-ol CAS No. 1931-46-0

7-Amino-3-methyl[1,8]naphthyridin-2-ol

Cat. No.: B13976769
CAS No.: 1931-46-0
M. Wt: 175.19 g/mol
InChI Key: SOGDUVFLHGEYGM-UHFFFAOYSA-N
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Description

7-Amino-3-methyl[1,8]naphthyridin-2-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family, a class of bicyclic aromatic systems with two nitrogen atoms at positions 1 and 7. These compounds are renowned for their diverse biological activities, including antibacterial, anti-inflammatory, and antihypertensive properties . The compound’s structure features an amino group at position 7, a hydroxyl group at position 2, and a methyl substituent at position 3 (or 4 in related analogs), which collectively influence its physicochemical and biological behavior .

Properties

CAS No.

1931-46-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-amino-3-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9N3O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

SOGDUVFLHGEYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC1=O)N=C(C=C2)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 7-Amino-3-methylnaphthyridin-2-ol generally begins with 2,6-diaminopyridine or 2-amino-7-methylnaphthyridine as key precursors. The common synthetic strategy involves:

  • Condensation of 2,6-diaminopyridine with appropriate aldehydes or keto compounds to form intermediate naphthyridine structures.
  • Functional group transformations such as acetylation, oxidation, and hydrolysis to introduce or modify substituents at desired positions.
  • Cyclization steps to close the heterocyclic ring system and form the 1,8-naphthyridin-2-ol core.

Specific Synthetic Route from 2-Amino-7-methylnaphthyridine

A well-documented route starts from 2-amino-7-methylnaphthyridine (compound 1), which is prepared by condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal. The key steps are:

Step Reaction Description Reagents/Conditions Yield Notes
1 Acetylation of 2-amino-7-methylnaphthyridine to form 2-acetylamino-7-methyl-1,8-naphthyridine Distilled acetic anhydride, stirred overnight at 80 °C 87% Yellow solid, purified by crystallization
2 Oxidation of 7-methyl group to aldehyde Selenium dioxide in dioxane at 50-55 °C for 4 h 75% Followed by filtration and chromatography
3 Hydrolysis of N-acetyl group 1N hydrochloric acid 85% Yields 2-amino-1,8-naphthyridine-7-carboxaldehyde

This route yields the aldehyde intermediate, which can be further elaborated to 7-Amino-3-methylnaphthyridin-2-ol by appropriate reduction and cyclization steps.

Alternative Synthetic Approaches

  • Friedlander Reaction: This classical method involves the condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds under acidic or basic catalysis, yielding 1,8-naphthyridine derivatives efficiently. This method is known for its simplicity, good yields, and mild conditions, and can be adapted to introduce amino and methyl substituents at 7 and 3 positions, respectively.

  • Combes Reaction: Involves condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of polyphosphoric acid (PPA), leading to 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. This method can be tailored for the synthesis of 7-amino derivatives.

  • Gould-Jacobs Reaction: This reaction uses 6-substituted-2-aminopyridines and diethyl ethoxymethylenemalonate to form intermediates that cyclize thermally to 1,8-naphthyridine-2-ones. Modifications of this route allow functionalization at the 7-position.

Polymer-Related Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one

In the context of supramolecular polymers, 7-amino-1,8-naphthyridin-2(1H)-one (a closely related compound) has been synthesized via:

  • Reaction of 2,6-aminopyridine with DL-malic acid in concentrated sulfuric acid at 110 °C, followed by quenching with ammonium chloride to precipitate the product.
  • Subsequent functionalization steps involve reaction with hexamethylene diisocyanate (HDI) and 2-hydroxyethyl acrylate to introduce polymerizable moieties.

This method provides a high-purity product suitable for further polymer chemistry applications and confirms the feasibility of synthesizing 7-amino derivatives under acidic cyclization conditions.

Research Outcomes and Analytical Data

Yields and Purity

  • The acetylation and oxidation steps in the route from 2-amino-7-methylnaphthyridine yield intermediates in the range of 75-87%, indicating efficient transformations.
  • Hydrolysis to remove protecting groups proceeds with high yield (85%) and clean conversion.
  • Polymer-related synthesis reported quantitative yield for the initial 7-amino-1,8-naphthyridin-2(1H)-one intermediate.

Spectroscopic Characterization

  • 1H-NMR Spectra: Key signals include singlets for aldehyde protons (~10 ppm), aromatic protons (7.5-9 ppm), and methyl groups (~2-3 ppm). Tautomerism and hydrogen bonding influence chemical shifts, especially in DMSO solvent.
  • Melting Points: Reported melting points for intermediates are consistent with literature values, e.g., 2-acetylamino-7-methyl-1,8-naphthyridine melts at 279-281 °C.
  • X-ray Crystallography: Confirmed structures of intermediates and rearranged products in related naphthyridine derivatives provide structural validation.

Reaction Conditions Optimization

  • Oxidation with selenium dioxide requires mild heating (50-55 °C) for 4 hours.
  • Acetylation proceeds effectively at 80 °C overnight.
  • Cyclization and condensation reactions benefit from controlled acidic or basic catalysis and elevated temperatures (100-250 °C depending on method).
  • Microwave irradiation has been utilized in related syntheses to enhance reaction speed and yields.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Acetylation + Oxidation + Hydrolysis 2-amino-7-methylnaphthyridine Acetic anhydride, SeO2, HCl 80 °C (acetylation), 50-55 °C (oxidation), room temp (hydrolysis) 75-87% per step Well-established, multi-step
Friedlander Reaction 2-aminonicotinaldehyde + α-substituted methylene carbonyl Acid/base catalysts 100-250 °C High Simple, versatile
Combes Reaction 2,6-diaminopyridine + 1,3-diketones Polyphosphoric acid Heating Moderate to high Suitable for 7-amino derivatives
Polymer-related synthesis 2,6-aminopyridine + DL-malic acid Concentrated H2SO4 110 °C, acidic Quantitative Used in polymer monomer synthesis

Chemical Reactions Analysis

7-Amino-3-methyl[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include selenium dioxide, various acids and bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

It seems the user has made a typo in the query by asking for information on "7-Amino-3 -methyl[1,8]naphthyridin-2-ol" while the available search results refer to "7-Amino-4 -methyl-1,8-naphthyridin-2-ol". Therefore, the following answer will focus on the applications of "7-Amino-4 -methyl-1,8-naphthyridin-2-ol."

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • 7-Amino-4-methyl-1,8-naphthyridin-2-ol serves as a building block in synthesizing complex heterocyclic compounds.
  • It can undergo oxidation, leading to naphthyridinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction reactions can modify the amino group, potentially forming different amine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions. Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.

Biology

  • It is investigated for its potential as a ligand in biochemical assays.
  • It exhibits antibacterial and antiviral properties.

Medicine

7-Amino-4-methyl-1,8-naphthyridin-2-ol has potential therapeutic applications. Naphthyridones, in general, are well-known heterocyclic building blocks with considerable pharmaceutical interest . Substituted 1,6-naphthyridin-2(1H)-one compounds have demonstrated biological activities as cardiotonic drugs, protein kinases inhibitors, or neuroprotective agents .

  • Initial SAR and assessment of in vivo activity have been performed on a series of 8-hydroxy naphthyridines with potent in vitro antileishmanial activity .
  • 1,8-Naphthyridine derivatives have exhibited potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression .
  • These derivatives possess activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, and anti-oxidant properties .
  • derivatives also act as EGFR inhibitors, protein kinase inhibitors, ionotropic agents, β-3 antagonists, MDR modulators, adenosine receptor agonists, adrenoceptor antagonists, and pesticides .
  • A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized for an in vitro evaluation of their anticancer activity against the human breast cancer cell line (MCF7) . Some compounds displayed a noticeable effect on cancer cells, with IC50 values comparable with the used reference drug .

Industry

  • It is utilized in developing light-emitting diodes (LEDs) and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl[1,8]naphthyridin-2-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes . In anticancer applications, it induces apoptosis or necrosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The position of the methyl group (3 vs. 4) significantly alters steric and electronic properties. For example, 7-amino-4-methyl[1,8]naphthyridin-2-ol has a higher molecular weight (175.19 vs. 161.16) and density (1.292 g/cm³) compared to the non-methylated analog .

Commercial and Research Status

  • 7-Methyl-1,8-naphthyridin-2-amine : Available at 95% purity (CymitQuimica) for research use .
  • 7-Fluoro Analogs : Actively researched for antimicrobial applications .

Research Findings and Gaps

  • Structural Insights: X-ray crystallography of 7-acetylamino-2,4-dimethyl-1,8-naphthyridine (bond lengths: C–N = 1.34–1.38 Å) confirms planar naphthyridine cores, critical for π-π stacking in drug-receptor interactions .
  • Synthetic Challenges : Positional isomerism (3- vs. 4-methyl) complicates regioselective synthesis, necessitating advanced catalytic methods .
  • Data Limitations : Pharmacokinetic data (e.g., bioavailability, toxicity) for the 3-methyl derivative remain uncharacterized.

Q & A

Q. What are the standard synthetic routes for preparing 7-Amino-3-methyl[1,8]naphthyridin-2-ol and its derivatives?

The compound is typically synthesized via multi-step reactions. A common approach involves the Vilsmeier–Haack formylation of intermediates like 7-methyl-2-phenyl-1,8-naphthyridin-4-ol to yield key aldehyde precursors, followed by condensation with phenylhydrazine or chalcones under reflux in acetic acid. Reaction monitoring via thin-layer chromatography (TLC) and purification by crystallization (ethanol or n-butanol) ensures product integrity . For derivatives, nucleophilic substitutions or cyclizations with reagents like methyl aryl ketones or urea in acidic conditions are employed .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

  • IR spectroscopy to detect functional groups (e.g., OH stretch at ~3210 cm⁻¹, C=N/C=C at ~1596 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve aromatic protons (δ 6.38–8.57 ppm), methyl groups (δ 2.58 ppm), and hydrogen bonding patterns .
  • Mass spectrometry (MS) for molecular ion validation (e.g., m/z 474 M⁺) .
  • Single-crystal X-ray diffraction (e.g., Acta Crystallographica R factor = 0.063) for absolute configuration determination .

Q. How is the biological activity of this compound screened in preliminary studies?

Cytotoxicity assays against cell lines (e.g., MCF7) are standard. Derivatives are tested at varying concentrations (10–100 µM) using in vitro models, with IC₅₀ values calculated to rank potency. Structure-activity relationships (SAR) are analyzed by modifying substituents (e.g., nitro, fluoro groups) to enhance activity .

Advanced Research Questions

Q. What computational strategies optimize the design of 1,8-naphthyridine derivatives with improved bioactivity?

In silico tools predict drug-likeness, solubility, and ADMET properties. For example:

  • PASS analysis identifies potential therapeutic targets (e.g., kinase inhibition).
  • Molecular docking evaluates binding affinities to receptors like DNA topoisomerases.
  • QSAR models correlate electronic descriptors (e.g., logP, H-bond donors) with cytotoxic activity to guide synthesis .

Q. How are contradictions in spectral or biological data resolved during structural validation?

Discrepancies (e.g., NMR splitting patterns vs. expected symmetry) may arise from tautomerism or crystal packing effects. Techniques include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • X-ray crystallography to confirm solid-state conformation .
  • HPLC-MS to rule out impurities from side reactions (e.g., incomplete cyclization) .

Q. What strategies address low yields in regioselective functionalization of the naphthyridine core?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to steer nitration/amination to specific positions .
  • Protection/deprotection : Use acetyl or benzyl groups to shield reactive sites during synthesis .
  • Microwave/ultrasonic irradiation : Enhance reaction efficiency and regioselectivity compared to conventional reflux .

Q. How does structural modification impact the compound’s stability under physiological conditions?

  • Hydroxyl group acetylation reduces susceptibility to oxidation.
  • Methyl substitution at position 3 enhances metabolic stability by steric hindrance .
  • pH-dependent degradation studies (e.g., in simulated gastric fluid) guide formulation strategies .

Key Challenges and Future Directions

  • Stereochemical control : Asymmetric synthesis of chiral derivatives remains underdeveloped.
  • In vivo validation : Limited pharmacokinetic data necessitate rodent studies to assess absorption and excretion.
  • Mechanistic studies : Elucidate interactions with cellular targets (e.g., DNA intercalation vs. enzyme inhibition) .

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